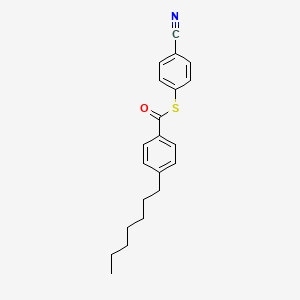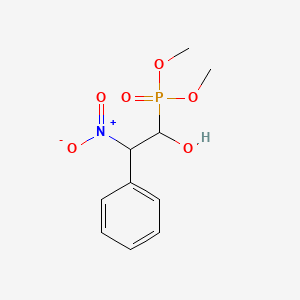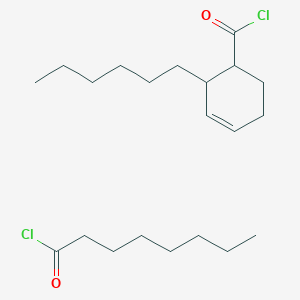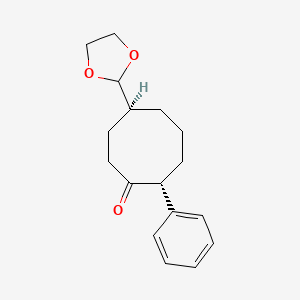![molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9](/img/structure/B14482663.png)
Bicyclo[4.1.0]hept-1(6)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]hept-1(6)-ene, also known as norcarane, is a bicyclic hydrocarbon with the molecular formula C₇H₁₀. This compound is characterized by its unique structure, which consists of a cyclohexene ring fused to a cyclopropane ring. The compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-1(6)-ene can be synthesized through several methods. One common approach involves the photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones. This reaction typically involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis in benzene upon high-pressure mercury lamp irradiation . Another method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]hept-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bicyclo[4.1.0]heptane-2,4,5-triones, while reduction can yield less strained bicyclic hydrocarbons .
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]hept-1(6)-ene has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]hept-1(6)-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar strained ring system.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
Bicyclo[4.1.0]hept-1(6)-ene is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations that are not as easily achieved with other bicyclic compounds. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66235-54-9 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]hept-1(6)-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2 |
Clave InChI |
BSMJUXOCYDDVQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)



![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
